molecular formula C11H18O5 B570600 (3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol CAS No. 123168-27-4

(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol

Cat. No.: B570600
CAS No.: 123168-27-4
M. Wt: 230.26
InChI Key: CCNVUDCIKFWHOX-KXUCPTDWSA-N
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Description

(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of a cyclohexylidene group protecting the 2,3-hydroxyl groups of the ribofuranose ring. It is commonly used in organic synthesis and as a reference substance in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol typically involves the reaction of D-ribose with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, protecting the 2,3-hydroxyl groups of the ribose . The reaction conditions often include:

    Solvent: Anhydrous conditions are preferred.

    Catalyst: Acid catalysts such as p-toluenesulfonic acid.

    Temperature: Mild temperatures to avoid decomposition of the sugar.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol involves its role as a protecting group. By shielding the 2,3-hydroxyl groups, it prevents unwanted side reactions during synthetic processes. This protection is crucial in multi-step organic syntheses where selective reactions are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol is unique due to its cyclohexylidene group, which provides a balance between steric hindrance and stability. This makes it particularly useful in synthetic applications where selective protection and deprotection are required .

Properties

CAS No.

123168-27-4

Molecular Formula

C11H18O5

Molecular Weight

230.26

IUPAC Name

(2R,3R)-3-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-2-carbaldehyde

InChI

InChI=1S/C11H18O5/c12-6-8(14)10-9(7-13)15-11(16-10)4-2-1-3-5-11/h7-10,12,14H,1-6H2/t8-,9+,10-/m1/s1

InChI Key

CCNVUDCIKFWHOX-KXUCPTDWSA-N

SMILES

C1CCC2(CC1)OC(C(O2)C(CO)O)C=O

Synonyms

2,3-O-CYCLOHEXYLIDENE-D-RIBOFURANOSE

Origin of Product

United States

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